2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline
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Overview
Description
2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H9F6N . It is a haloalkyl substituted aniline used in the preparation of various drugs .
Synthesis Analysis
The synthesis of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g . It was also used in the synthesis of N-1-phenylethyl-3,5-bis (trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline is characterized by the presence of two methyl groups and two trifluoromethyl groups attached to an aniline ring .Physical And Chemical Properties Analysis
2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline has a molecular weight of 229.12 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and specific target organ toxicity - (repeated exposure) .Scientific Research Applications
I have conducted a thorough search and here is a comprehensive analysis of the scientific research applications of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline:
Pharmaceuticals
This compound is used in the synthesis of drugs such as Dutasteride , which is used to treat benign prostatic hyperplasia . It’s also involved in the production of Ubrogepant , a medication for acute migraine .
Material Science
2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline: is utilized in the synthesis of various materials, including Schiff’s bases and organocatalysts . These materials have applications in creating new types of polymers and coatings with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the preparation of various pharmaceuticals , suggesting that its targets could be diverse and dependent on the specific drug it’s used to synthesize.
Mode of Action
It’s known to be used in the suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction. This suggests that it may interact with its targets through the formation of carbon-carbon bonds, which is a key step in many biochemical reactions.
Biochemical Pathways
Given its use in the synthesis of pharmaceuticals , it’s likely that it affects pathways related to the therapeutic targets of these drugs.
Pharmacokinetics
The presence of trifluoromethyl groups in the molecule could potentially influence its pharmacokinetic properties, as these groups are known to enhance metabolic stability and increase lipophilicity .
Result of Action
The molecular and cellular effects of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline’s action are likely to be diverse and dependent on the specific drug it’s used to synthesize. As a chemical reagent, its primary role is to facilitate the formation of carbon-carbon bonds, which can lead to the creation of various bioactive compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline. For instance, the presence of a metal catalyst (such as palladium) is crucial for its role in Suzuki–Miyaura coupling . Additionally, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
2,6-dimethyl-3,5-bis(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-4-6(9(11,12)13)3-7(10(14,15)16)5(2)8(4)17/h3H,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIYKMJTKFYZML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(F)(F)F)C(F)(F)F)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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